molecular formula C17H22N4O3S B4617037 N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide

N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B4617037
M. Wt: 362.4 g/mol
InChI Key: JAVKMXOOTMIDSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to the compound of interest, involves multi-step organic reactions that may include cyclization, nucleophilic substitution, and the use of catalysts to improve yields. For example, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists demonstrates the complexity of synthesizing pyrazole derivatives, where the nature of pyrazole substituents was found crucial for activity (Díaz et al., 2012).

Molecular Structure Analysis

Pyrazole derivatives often exhibit interesting molecular structures due to their aromaticity and potential for hydrogen bonding. The crystal structure of various pyrazole derivatives has been studied, revealing information about their geometric parameters and conformation. For instance, the structures of two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides were analyzed, showing that the pyrazoline ring approximates an envelope conformation with significant intermolecular hydrogen bonding interactions (Köysal et al., 2005).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, including nucleophilic substitutions, condensations, and more. These reactions are influenced by the presence of functional groups in the molecule. The reactivity of the pyrazole ring, for instance, is a key factor in the compound's chemical properties, as seen in the synthesis and characterization of various pyrazole derivatives (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry and materials science. Studies on similar compounds, such as the synthesis, spectral, and X-ray crystal structure of pyrazole carboxamides, provide insights into their stability, conformation, and intermolecular interactions, which are critical for understanding the physical characteristics of these molecules (Kumara et al., 2018).

Scientific Research Applications

Disposition and Metabolism in Humans

A study on the disposition and metabolism of SB-649868, a compound with a similar structure, focused on its potential as an orexin 1 and 2 receptor antagonist for treating insomnia. The study revealed its elimination primarily via feces, with only negligible amounts excreted unchanged. The principal route of metabolism was identified, highlighting the compound's extensive metabolization (Renzulli et al., 2011).

Imaging Central Cannabinoid Receptors

Another research applied a structurally related compound, [123I]AM281, a CB1 antagonist, for imaging central cannabinoid receptors in Tourette patients using SPECT. This study not only assessed the specific binding to CB1 receptors but also evaluated radiation exposure associated with the procedure (Berding et al., 2004).

Exposure to Pesticides

Investigations into the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children highlighted the widespread chronic exposure in children. This study underscores the importance of understanding the extent of exposure to potentially toxic chemicals in the general population, especially young children (Babina et al., 2012).

Metabolism of Antioxidant Compounds

Research on the metabolism of antioxidant ellagitannins from various foods in humans identified biomarkers and individual variability in metabolism. This study provides insight into how dietary polyphenols, which have antioxidant and cancer chemopreventive activities, are metabolized in the human body (Cerdá et al., 2005).

Novel Uremic Toxin Identification

A study on N-methyl-2-pyridone-5-carboxamide (2PY) proposed it as a novel uremic toxin. This research explored its potential inhibitory effects on poly(ADP-ribose) polymerase, suggesting implications for chronic renal failure patients (Rutkowski et al., 2003).

properties

IUPAC Name

N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-4-12-11(2)25-16(19-15(22)13-5-6-18-20(13)3)14(12)17(23)21-7-9-24-10-8-21/h5-6H,4,7-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVKMXOOTMIDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=CC=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
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N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
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N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
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N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
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N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide

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